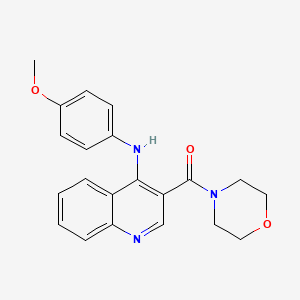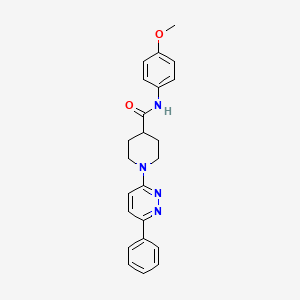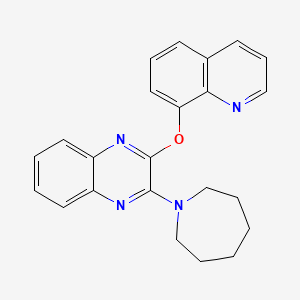
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azepane ring and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via nucleophilic substitution reactions, while the azepane ring can be attached through amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline and quinoxaline rings, potentially altering their electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the quinoxaline core or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions could produce partially or fully reduced quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline has several scientific research applications:
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The quinoline and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to similar compounds
Propiedades
Fórmula molecular |
C23H22N4O |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-3-quinolin-8-yloxyquinoxaline |
InChI |
InChI=1S/C23H22N4O/c1-2-6-16-27(15-5-1)22-23(26-19-12-4-3-11-18(19)25-22)28-20-13-7-9-17-10-8-14-24-21(17)20/h3-4,7-14H,1-2,5-6,15-16H2 |
Clave InChI |
XLSJPOKHNDJZNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B14974577.png)
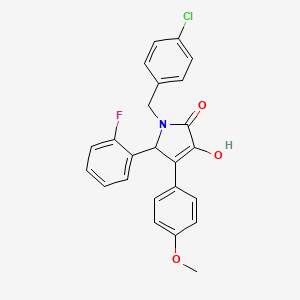
![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)

![4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B14974607.png)
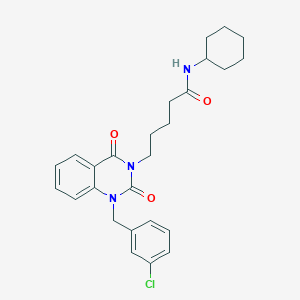
![6,6-dimethyl-N-(3-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974614.png)

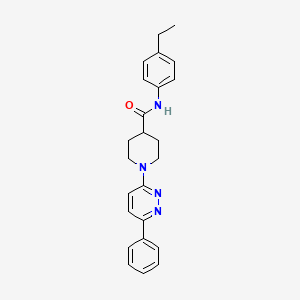
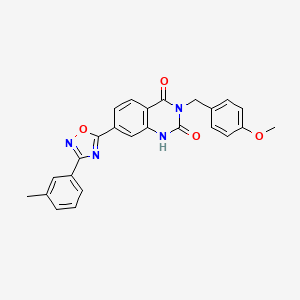
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide](/img/structure/B14974649.png)
